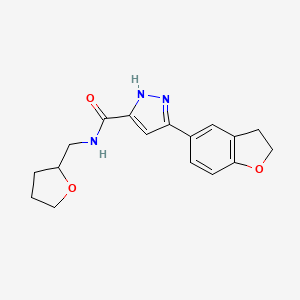

5-(2,3-dihydro-1-benzofuran-5-yl)-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-3-carboxamide

Description

This compound features a pyrazole core substituted at the 3-position with a carboxamide group linked to a tetrahydrofuran-2-ylmethyl moiety and at the 5-position with a 2,3-dihydro-1-benzofuran ring. Such structural attributes are common in medicinal chemistry for balancing lipophilicity and bioavailability .

Properties

Molecular Formula |

C17H19N3O3 |

|---|---|

Molecular Weight |

313.35 g/mol |

IUPAC Name |

3-(2,3-dihydro-1-benzofuran-5-yl)-N-(oxolan-2-ylmethyl)-1H-pyrazole-5-carboxamide |

InChI |

InChI=1S/C17H19N3O3/c21-17(18-10-13-2-1-6-22-13)15-9-14(19-20-15)11-3-4-16-12(8-11)5-7-23-16/h3-4,8-9,13H,1-2,5-7,10H2,(H,18,21)(H,19,20) |

InChI Key |

SXZKDOGCDFNYQY-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(OC1)CNC(=O)C2=CC(=NN2)C3=CC4=C(C=C3)OCC4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-N-[(OXOLAN-2-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. The initial step often includes the formation of the benzofuran ring through cyclization reactions. Subsequent steps involve the introduction of the pyrazole ring and the oxolane moiety through various condensation and substitution reactions. The reaction conditions may vary, but they generally require controlled temperatures, specific catalysts, and inert atmospheres to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Pyrazole Ring Formation

A common method for constructing the pyrazole ring involves reacting carbonyl compounds with hydrazine derivatives. For example, hydrazine hydrate in dimethylformamide (DMF) under aprotic conditions facilitates the cyclization to form pyrazole derivatives . This step is critical for generating the core pyrazole structure in the target compound.

Amide Bond Formation via Metal-Catalyzed Coupling

The carboxamide group in the compound is likely formed through a palladium-catalyzed coupling reaction. A representative protocol involves:

-

Reagents : Pd(dtbpf)Cl₂, triethylamine, TPGS-750-M/H₂O (surfactant)

-

Conditions : Stirring at 45°C for 16 hours under argon .

This approach enables efficient amide bond formation, a key functional group in the molecule.

Oxidative Cyclization for Heterocycles

Oxidative cyclization steps are employed to form complex heterocycles such as benzofuran or thiadiazole moieties. For instance, NH₄Fe(SO₄)₂·12H₂O is used as an oxidizing agent to facilitate cyclization reactions, often followed by diazotization and subsequent transformations . These methods are critical for constructing the benzofuran and tetrahydrofuran moieties.

Cycloisomerization Reactions

Metal-free cycloisomerization reactions using oxidants like PhI(OCOCF₃)₂ enable the formation of spirocyclic structures. This method involves sequential C–N/C–O bond formations, leading to complex cyclic frameworks . Such reactions may contribute to the formation of the tetrahydrofuran substituent in the target compound.

Oxidative Cyclization Mechanism

The oxidative cyclization mechanism typically involves:

-

Oxidation : Activation of carbonyl or alkyne groups by oxidizing agents (e.g., KMnO₄, NH₄Fe(SO₄)₂).

-

Cyclization : Intramolecular attack by nucleophilic groups (e.g., hydrazine derivatives) to form heterocycles .

-

Purification : Post-reaction workup, including washing with aqueous bases/acids and chromatography .

Cycloisomerization Cascade

The cycloisomerization pathway involves:

-

Electrophilic Activation : Alkyne or alkene groups are activated by oxidants like PhI(OCOCF₃)₂.

-

Bond Formation : Sequential C–N and C–O bond formations, leading to spirocyclic intermediates.

-

Ring Closure : Final cyclization to yield the desired product .

Purification and Isolation Techniques

Challenges and Considerations

-

Functional Group Sensitivity : The presence of multiple reactive groups (e.g., amide, tetrahydrofuran) requires careful control of reaction conditions to avoid side reactions .

-

Purification Complexity : Multi-step purification (e.g., aqueous washes, chromatography) is necessary to achieve high purity, particularly for biological applications .

-

Scalability : Continuous flow reactors may be employed for industrial-scale synthesis to enhance efficiency and reproducibility .

Scientific Research Applications

5-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-N-[(OXOLAN-2-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

Medicine: Potential therapeutic applications include its use as an anti-inflammatory, anti-cancer, or anti-viral agent.

Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-N-[(OXOLAN-2-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function, leading to the observed biological effects.

Comparison with Similar Compounds

Structural Analog: 3-(2,3-dihydro-1-benzofuran-5-yl)-N-[4-(propan-2-yl)phenyl]-1H-pyrazole-5-carboxamide

- Key Differences :

- Pyrazole substitution at the 3-position (vs. 5-position in the target compound).

- Carboxamide linked to a lipophilic 4-isopropylphenyl group (vs. a polar THF-methyl group).

- The THF-methyl group in the target compound may enhance solubility and hydrogen-bonding capacity, favoring interactions with polar biological targets .

Structural Analog: 5-fluoro-3-methyl-N-(4-methyl-1,2,5-oxadiazol-3-yl)-1-benzofuran-2-carboxamide

- Key Differences :

- A benzofuran-2-carboxamide scaffold (vs. pyrazole-3-carboxamide in the target compound).

- Incorporation of a fluorine atom and oxadiazole ring.

- The oxadiazole ring may engage in dipole-dipole interactions, altering binding specificity compared to the THF group .

Structural Analog: N-[2-(4-methylphenyl)carbonyl-1-benzofuran-3-yl]-5-(6-oxidanylidenecyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyrazole-3-carboxamide

- Key Differences: A quinone-like cyclohexadienone moiety (vs. dihydrobenzofuran). Substitution with a 4-methylphenyl carbonyl group.

- Implications: The quinone structure may confer redox activity, which could be advantageous in prodrug designs.

Research Findings and Implications

- Crystallographic Insights : Tools like SHELXL and Mercury CSD enable structural comparisons. The THF group in the target compound may form hydrogen bonds in crystal lattices, as observed in similar oxygen-containing heterocycles .

- Pharmacological Potential: The THF-methyl group’s polarity suggests improved solubility over isopropylphenyl analogs, critical for oral bioavailability. However, its reduced lipophilicity may limit blood-brain barrier penetration compared to more hydrophobic derivatives .

- Synthetic Considerations: The pyrazole-3-carboxamide scaffold allows modular substitution, enabling optimization for specific targets. For example, electron-withdrawing groups (e.g., fluorine) or redox-active moieties (e.g., quinones) can be introduced to tune reactivity .

Biological Activity

The compound 5-(2,3-dihydro-1-benzofuran-5-yl)-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-3-carboxamide is a complex organic molecule that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C17H19N3O3 |

| Molecular Weight | 313.35 g/mol |

| IUPAC Name | 3-(2,3-dihydro-1-benzofuran-5-yl)-N-(oxolan-2-ylmethyl)-1H-pyrazole-5-carboxamide |

| InChI Key | SXZKDOGCDFNYQY-UHFFFAOYSA-N |

The compound features a benzofuran moiety, a pyrazole ring, and a tetrahydrofuran substituent, which contribute to its unique chemical behavior and potential biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors involved in various signaling pathways. The structural features of the compound allow it to bind effectively to these targets, potentially leading to inhibition or modulation of their functions.

Therapeutic Potential

Research indicates that 5-(2,3-dihydro-1-benzofuran-5-yl)-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-3-carboxamide may exhibit several therapeutic properties:

- Anti-inflammatory Activity : Preliminary studies suggest that the compound may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

- Anticancer Properties : The presence of the benzofuran and pyrazole rings is linked to anticancer activity. In vitro studies have shown efficacy against various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest.

- Antiviral Effects : Some studies indicate potential antiviral activity, although further research is needed to elucidate the specific mechanisms involved.

Case Studies and Research Findings

-

Anti-inflammatory Activity :

- A study demonstrated that derivatives of pyrazole compounds showed significant inhibition of nitric oxide production in macrophages, suggesting anti-inflammatory properties .

- Anticancer Efficacy :

- Antiviral Potential :

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds:

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for preparing 5-(benzofuran-5-yl)-1H-pyrazole-3-carboxamide derivatives, and how can intermediates be purified?

- Methodological Answer : The synthesis typically involves coupling benzofuran-containing precursors with pyrazole-carboxamide intermediates. For example, benzoyl chloride can be reacted with glycine derivatives under basic conditions (10% NaOH) followed by acidification (HCl) to form intermediates like benzoylglycine . Subsequent reactions with aryl aldehydes or heterocyclic amines (e.g., tetrahydrofuran-2-ylmethylamine) are performed in solvents like acetic acid or DMF under reflux. Purification often involves recrystallization from ethanol or benzene . Key steps include monitoring reaction completion via TLC and ensuring anhydrous conditions for high yields.

Q. How can spectroscopic techniques (NMR, IR, X-ray crystallography) validate the structure of this compound?

- Methodological Answer :

- NMR : Analyze proton environments (e.g., benzofuran aromatic protons at δ 6.8–7.5 ppm, pyrazole NH at δ 10–12 ppm) and coupling constants to confirm regiochemistry.

- IR : Carboxamide C=O stretches appear near 1650–1680 cm⁻¹, while benzofuran C-O-C stretches are observed at ~1250 cm⁻¹ .

- X-ray Crystallography : Resolve ambiguities in stereochemistry or crystal packing. For example, single-crystal X-ray studies of related pyrazole derivatives confirm bond angles and torsion angles (e.g., mean C–C bond length: 0.004 Å, R factor: 0.056) .

Q. What solubility and stability profiles should be considered for in vitro assays?

- Methodological Answer :

- Solubility : Test in DMSO (common stock solvent) and aqueous buffers (e.g., PBS at pH 7.4). Adjust pH or use surfactants (e.g., Tween-80) for hydrophobic derivatives.

- Stability : Conduct accelerated degradation studies under light, heat (40°C), and humidity (75% RH) for 14 days. Monitor via HPLC for decomposition products .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the reactivity or biological targets of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. For example, the pyrazole ring’s electron-deficient nature may favor interactions with biological nucleophiles .

- Molecular Docking : Use software like AutoDock Vina to simulate binding to targets (e.g., kinases, GPCRs). Validate with experimental IC₅₀ values from enzyme inhibition assays .

- Reaction Path Search : Quantum chemical calculations (e.g., using Gaussian) optimize transition states and intermediates, reducing trial-and-error in synthetic workflows .

Q. How to resolve contradictions in pharmacological data (e.g., varying IC₅₀ values across studies)?

- Methodological Answer :

- Assay Standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293), incubation times, and ATP concentrations in kinase assays.

- Metabolite Interference : Use LC-MS to identify metabolites in biological matrices that may alter activity .

- Structural Analog Comparison : Compare with derivatives like 5-(4-fluorophenyl)-pyrazole carboxamides, where fluorination often enhances metabolic stability but may reduce solubility .

Q. What strategies improve selectivity in targeting enzymes (e.g., COX-2 vs. COX-1) with pyrazole-carboxamide derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Introduce substituents at the benzofuran 5-position (e.g., electron-withdrawing groups) to modulate steric and electronic interactions with the enzyme’s active site .

- Co-crystallization Studies : Resolve X-ray structures of the compound bound to target enzymes to identify key hydrogen bonds (e.g., between the carboxamide and Arg120 in COX-2) .

- Kinetic Studies : Measure kᵢₙₕᵢ and Kₐ values to differentiate competitive vs. non-competitive inhibition mechanisms .

Experimental Design & Data Analysis

Q. How to design a robust SAR study for optimizing antitumor activity?

- Methodological Answer :

- Scaffold Diversification : Synthesize analogs with variations in the benzofuran (e.g., halogenation at C5), pyrazole (N-alkyl vs. N-aryl), and tetrahydrofuran (ring-opened vs. constrained) moieties .

- In Vivo/In Vitro Correlation : Use murine xenograft models (e.g., HCT-116 colon cancer) to validate in vitro cytotoxicity (IC₅₀ < 10 μM) .

- Data Clustering : Apply principal component analysis (PCA) to correlate structural descriptors (e.g., logP, polar surface area) with bioactivity .

Q. What analytical methods quantify trace impurities in bulk synthesis?

- Methodological Answer :

- HPLC-MS : Use a C18 column (ACN/water gradient) with MS detection to identify impurities ≥0.1%.

- Elemental Analysis : Confirm purity (>98%) by comparing experimental vs. theoretical C/H/N ratios .

- Stability-Indicating Methods : Stress samples under oxidative (H₂O₂), acidic (0.1M HCl), and basic (0.1M NaOH) conditions to detect degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.